molecular formula C13H12N2O2 B2998257 N-Methyl-4-nitrodiphenylamine CAS No. 13744-88-2

N-Methyl-4-nitrodiphenylamine

Cat. No. B2998257
CAS RN: 13744-88-2
M. Wt: 228.251
InChI Key: FVFQVUSECGNYPG-UHFFFAOYSA-N
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Description

“N-Methyl-4-nitrodiphenylamine” is a derivative of 4-Nitrodiphenylamine . It is used as a stabilizer for propellants and explosives . It undergoes heterogeneous catalytic transfer hydrogenation to form p-phenylenediamines .


Molecular Structure Analysis

The molecular formula of 4-Nitrodiphenylamine is C12H10N2O2 . Its average mass is 214.220 Da and its monoisotopic mass is 214.074234 Da .


Chemical Reactions Analysis

4-Nitrodiphenylamine, a related compound, is known to undergo reactions with NO2, generating nitroso products . This reaction is part of the stabilization process of nitrate ester plasticized polyether propellant (NEPE) .

Scientific Research Applications

Synthesis Techniques

N-Methyl-4-nitrodiphenylamine is a significant fine-chemical intermediate. Various synthesis methods, like the aniline method and nitrobenzene method, have been studied, each with its own advantages and disadvantages in terms of product yield, energy usage, and waste generation (Yuan Xian-long, 2003).

Chemical Reactions and Properties

Studies have focused on the reactivity of this compound in various chemical reactions. For instance, different N-substituted o-nitrodiphenylamines, including this compound, have been examined for their susceptibility to cyclization, leading to the production of phenazine, benzimidazole derivatives, and in some cases, azepinobenzimidazole derivatives (R. Bacon & S. D. Hamilton, 1974).

Industrial Applications

This compound has been employed in the synthesis of various compounds. For example, in the rubber industry, it serves as an additive and a powerful transnitrosation agent. It reacts with amines in the rubber mixture to form other N-nitrosamines, such as N-nitrosodibutylamine and N-nitrosodimethylamine (C. Rappe & T. Rydström, 1980). Additionally, it's been used in the synthesis of p-phenylenediamine analogues through catalytic transfer hydrogenation (A. Banerjee & D. Mukesh, 1988).

Environmental and Toxicological Studies

Research has also been conducted on the environmental and toxicological aspects of this compound. For example, its derivatives have been studied for their degradation under anaerobic conditions, which is crucial for understanding its environmental impact (O. Drzyzga, A. Schmidt, & K. Blotevogel, 1995). Additionally, the presence of N-nitrosodiphenylamine, a related compound, as a disinfection byproduct in drinking water has been investigated for its potential toxicological relevance (Yuan Y. Zhao et al., 2006).

Mechanism of Action

While specific information on the mechanism of action of “N-Methyl-4-nitrodiphenylamine” is not available, it’s known that stabilizers like diphenylamine and its derivatives work by reacting with NO2, a byproduct of the denitrification reaction of nitroglycerine (NG) and 1,2,4-butanetriol trinitrate (BTTN) in the NEPE propellant . This reaction helps maintain the energy and mechanical properties of the NEPE propellant, thereby improving its thermal stability .

Safety and Hazards

4-Nitrodiphenylamine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life .

Future Directions

The future directions in the study and use of “N-Methyl-4-nitrodiphenylamine” and related compounds could involve further exploration of their roles as stabilizers in propellants and explosives. Additionally, more research could be conducted to improve the methods of detecting these compounds in various mixtures .

properties

IUPAC Name

N-methyl-4-nitro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)15(16)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFQVUSECGNYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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